molecular formula C17H25NO2 B3046421 Ethyl 3-(1-benzylpiperidin-4-yl)propanoate CAS No. 124438-69-3

Ethyl 3-(1-benzylpiperidin-4-yl)propanoate

Cat. No. B3046421
CAS RN: 124438-69-3
M. Wt: 275.4 g/mol
InChI Key: LUSHYPLDRVACQI-UHFFFAOYSA-N
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Description

Ethyl 3-(1-benzylpiperidin-4-yl)propanoate, also known as EBPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has gained significant attention in recent years due to its potential applications in scientific research. EBPP is a designer drug that has been synthesized in laboratories and is not approved for medical use.

Scientific Research Applications

Antimicrobial Activity

Ethyl 3-(1-benzylpiperidin-4-yl)propanoate has been explored for its antimicrobial properties. In one study, derivatives of ethyl(3-aryl-2-bromo)propanoate showed antimicrobial activity, indicating potential applications in developing new antimicrobial agents. Notably, only compounds with specific substitutions exhibited activity, suggesting that minor structural changes significantly influence antimicrobial efficacy (Tsialkovskii et al., 2005).

Synthesis and Structural Analysis

The compound has been a subject of synthetic and structural chemistry research. For instance, studies have focused on the synthesis of dabigatran etexilate, which involves ethyl 3-(pyridin-2ylamino)propanoate as an intermediate. Such research contributes to the understanding of complex molecular structures and the development of pharmaceutical compounds (Liu et al., 2012), (Huansheng, 2013).

Anti-Cancer Activity

A derivative of this compound has been investigated for its anti-cancer properties. A specific heterocyclic compound synthesized using this compound as a starting material demonstrated in vitro anti-cancer activity against various human gastric cancer cell lines. This highlights its potential role in developing new anticancer therapies (Liu et al., 2019).

Polymorphism in Pharmaceutical Compounds

The study of polymorphism in derivatives of this compound is relevant for pharmaceutical applications. Different polymorphic forms of these compounds have been characterized using various techniques, aiding in understanding the physical and chemical properties critical for drug formulation (Vogt et al., 2013).

Organic Chemistry and Reaction Pathways

The compound is used in studying various organic reactions and synthesis pathways. Research in this area helps in expanding the knowledge of organic synthesis, which can be applied to various fields, including pharmaceuticals and materials science (Zhang et al., 2017), (Cucek & Verček, 2008).

properties

IUPAC Name

ethyl 3-(1-benzylpiperidin-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-2-20-17(19)9-8-15-10-12-18(13-11-15)14-16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSHYPLDRVACQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566622
Record name Ethyl 3-(1-benzylpiperidin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124438-69-3
Record name Ethyl 3-(1-benzylpiperidin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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